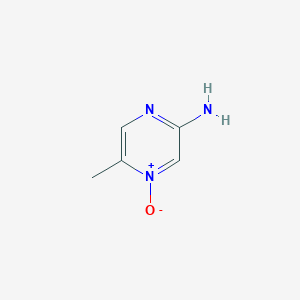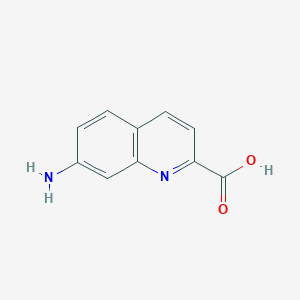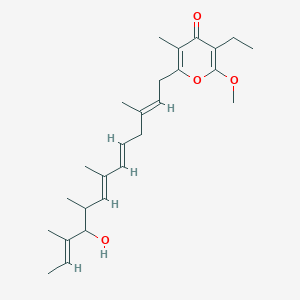
5-Methyl-2-pyrazinamine 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-pyrazinamine 4-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-methyl-4-oxo-2-pyrazinecarboxamide or MPO. It has a molecular formula of C6H6N4O2 and a molecular weight of 166.14 g/mol.
Mechanism of Action
The mechanism of action of 5-Methyl-2-pyrazinamine 4-oxide is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall, ultimately resulting in the death of the bacteria. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress. Additionally, this compound has been found to inhibit the production of nitric oxide (NO), a molecule involved in various physiological processes such as vasodilation and neurotransmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Methyl-2-pyrazinamine 4-oxide in lab experiments is its potential as an anti-tuberculosis agent. This makes it a valuable tool for researchers studying tuberculosis. Additionally, this compound has shown promising results as an anti-inflammatory agent, making it useful for researchers studying inflammation. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-Methyl-2-pyrazinamine 4-oxide. One direction is the development of more efficient synthesis methods for this compound. Additionally, researchers can further investigate the mechanism of action of this compound to gain a better understanding of its anti-tuberculosis and anti-inflammatory properties. Another direction is the study of the potential side effects of this compound, which can help researchers determine its safety for human use. Finally, researchers can explore the use of this compound in combination with other compounds to enhance its efficacy as an anti-tuberculosis and anti-inflammatory agent.
Synthesis Methods
The synthesis of 5-Methyl-2-pyrazinamine 4-oxide can be achieved through several methods. One of the most common methods is the oxidation of 5-methyl-2-pyrazinamine using hydrogen peroxide. The reaction takes place in the presence of a catalyst such as copper sulfate pentahydrate. Another method involves the reaction of 5-methyl-2-pyrazinamine with nitric acid. The reaction yields 5-methyl-2-pyrazinecarboxylic acid, which is then converted to this compound using phosphorus oxychloride.
Scientific Research Applications
5-Methyl-2-pyrazinamine 4-oxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anti-tuberculosis agent. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to reduce the production of pro-inflammatory cytokines, which are responsible for inflammation.
properties
CAS RN |
103965-77-1 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methyl-4-oxidopyrazin-4-ium-2-amine |
InChI |
InChI=1S/C5H7N3O/c1-4-2-7-5(6)3-8(4)9/h2-3H,1H3,(H2,6,7) |
InChI Key |
XUTIPSSPVHXNDW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=[N+]1[O-])N |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])N |
synonyms |
Pyrazinamine, 5-methyl-, 4-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















